
SC144: A Technical Guide for Researchers and
Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 144

Cat. No.: B12393200 Get Quote

An in-depth analysis of the chemical structure, properties, and mechanism of action of the

novel gp130 inhibitor, SC144.

Abstract
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a

critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. By directly

binding to gp130, SC144 induces its phosphorylation and deglycosylation, leading to the

abrogation of downstream Signal Transducer and Activator of Transcription 3 (STAT3)

signaling.[1][2] This targeted mechanism disrupts a key pathway implicated in the proliferation,

survival, and angiogenesis of various cancer types, particularly ovarian cancer. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of SC144, including detailed experimental protocols and a

visualization of its mechanism of action.

Chemical Structure and Properties
SC144, with the IUPAC name N'-(7-fluoro-4H-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-

carbohydrazide, is a novel quinoxaline hydrazide derivative.[3][4] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

IUPAC Name

N'-(7-fluoro-4H-pyrrolo[1,2-

a]quinoxalin-4-yl)pyrazine-2-

carbohydrazide

[2][3]

Molecular Formula C₁₆H₁₁FN₆O [5]

Molecular Weight 322.3 g/mol [6]

CAS Number 895158-95-9 [1]

Appearance White to light brown powder

Solubility DMSO: ≥ 5 mg/mL

Purity ≥98% (HPLC)

Mechanism of Action: Targeting the gp130/STAT3
Signaling Pathway
SC144 exerts its anticancer effects by directly targeting gp130, the common signal transducer

for the IL-6 family of cytokines.[2][7] Upon ligand binding (e.g., IL-6), gp130 homodimerizes or

heterodimerizes with other receptor subunits, leading to the activation of associated Janus

kinases (JAKs). JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130,

creating docking sites for STAT3.[8] Recruited STAT3 is subsequently phosphorylated by JAKs,

dimerizes, and translocates to the nucleus, where it acts as a transcription factor for genes

involved in cell proliferation, survival, and angiogenesis.[8]

SC144 disrupts this cascade by binding to gp130, which induces phosphorylation at Serine 782

and promotes its deglycosylation.[1][2] This ultimately leads to the abrogation of STAT3

phosphorylation and its subsequent nuclear translocation, thereby inhibiting the expression of

downstream target genes.[1][2]
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Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.
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In Vitro and In Vivo Efficacy
SC144 has demonstrated potent cytotoxic effects against a range of human cancer cell lines,

particularly those of ovarian origin. The table below summarizes the reported IC₅₀ values.

Cell Line Cancer Type IC₅₀ (µM) Reference

OVCAR-3 Ovarian Cancer 0.95 [1]

OVCAR-5 Ovarian Cancer 0.49 [1]

OVCAR-8 Ovarian Cancer 0.72 [1]

LNCaP Prostate Cancer 0.4 [6]

HCT116 Colon Cancer 0.6 [6]

HT29 Colon Cancer 0.9 [6]

In vivo studies using mouse xenograft models of human ovarian cancer have shown that oral

administration of SC144 significantly delays tumor growth without notable toxicity to normal

tissues.[2] Treatment with SC144 at 100 mg/kg daily via oral gavage for 35 days resulted in an

82% smaller average tumor volume compared to the control group.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

SC144.

Cell Culture and Reagents
Human ovarian cancer cell lines (OVCAR-3, OVCAR-5, OVCAR-8) were maintained in RPMI-

1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂. SC144 was

dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium

for experiments.

Western Blot Analysis
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Caption: A typical workflow for Western Blot analysis.

Protocol:

Cell Lysis: Cells were treated with SC144 at various concentrations and time points. After

treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in

RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration of the lysates was determined using a BCA

protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-

polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF)

membrane.

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The

membrane was then incubated with primary antibodies (e.g., anti-phospho-STAT3, anti-

STAT3, anti-gp130) overnight at 4°C. After washing with TBST, the membrane was incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:

Cell Treatment: Cells were seeded in 6-well plates and treated with SC144 for 48-72 hours.
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Staining: Both floating and adherent cells were collected, washed with cold PBS, and

resuspended in 1X Annexin V binding buffer. Cells were then stained with Annexin V-FITC

and propidium iodide (PI) for 15 minutes at room temperature in the dark.

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-

negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells

were considered late apoptotic or necrotic.

In Vivo Xenograft Mouse Model
Protocol:

Cell Implantation: Female athymic nude mice (4-6 weeks old) were subcutaneously injected

with 5 x 10⁶ OVCAR-8 cells in a mixture of media and Matrigel.

Tumor Growth and Treatment: When tumors reached a palpable size (approximately 100

mm³), mice were randomized into control and treatment groups. SC144 was administered

daily by oral gavage at a dose of 100 mg/kg. The control group received the vehicle (e.g.,

0.5% carboxymethylcellulose).

Monitoring: Tumor volume and body weight were measured twice a week. Tumor volume

was calculated using the formula: (length × width²)/2.

Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further

analysis (e.g., Western blotting, immunohistochemistry).

Conclusion
SC144 represents a promising therapeutic agent with a well-defined mechanism of action

targeting the gp130/STAT3 signaling pathway. Its potent in vitro and in vivo efficacy, coupled

with its oral bioavailability, makes it a strong candidate for further clinical development in the

treatment of ovarian and other cancers characterized by aberrant STAT3 activation. The

experimental protocols detailed in this guide provide a foundation for researchers to further

investigate the therapeutic potential of SC144 and other gp130 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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